2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide
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Overview
Description
2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a naphthyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents .
Scientific Research Applications
2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid: This compound shares the pyrimidine and sulfanyl groups but differs in the rest of its structure.
Cyclohexanecarboxylic acid, 4-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1-methoxy-, methyl ester: Another compound with a similar pyrimidine core but different substituents.
2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-: This compound also contains the pyrimidine ring but has different functional groups attached.
Uniqueness
What sets 2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)PROPANAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity to certain biological targets, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11(25-18-20-15(22)10-16(21-18)24-2)17(23)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
GFQGRQQOIDBPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC(=CC(=O)N3)OC |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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